7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a Biginelli-type reaction. This method involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields. Industrial production methods may involve similar synthetic routes, optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various alkyl halides for N-alkylation. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazolo[1,5-a]pyrimidine scaffold.
Scientific Research Applications
7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for designing biologically active molecules with potential therapeutic applications, including anticancer and enzymatic inhibitory activities.
Material Science: Due to its significant photophysical properties, it is used in the development of materials with specific optical characteristics.
Organic Synthesis: The compound’s versatility in synthetic transformations makes it valuable for creating diverse chemical libraries for drug discovery and other applications.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
5,6-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-5-6(2)12-8-7(3-10)4-11-13(8)9(5)14/h4,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPQBDJKKLMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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